molecular formula C11H13NO2S B1235975 4-Methyl-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid methyl ester

4-Methyl-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid methyl ester

Cat. No.: B1235975
M. Wt: 223.29 g/mol
InChI Key: IQNAPJUAVHYVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid methyl ester is a benzothiazine.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, including its esters, has been explored due to their potential as analgesics. A study found that the reaction of the sodium salt of this compound with iodoethane in dimethyl sulfoxide (DMSO) leads to a mixture of esters, with ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate being the major product. This study also reported the discovery of polymorphic forms of the ester, with their molecular and crystal structures confirmed by X-ray diffraction analysis. The pharmacological tests indicated that these compounds exhibit anti-inflammatory and analgesic effects, with the monoclinic form of the ester showing significant potency in these regards (Ukrainets et al., 2018).

Analgesic Properties

Another study focused on the synthesis and structural analysis of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and related compounds, revealing promising analgesic properties superior to known oxicam drugs. This research emphasizes the potential of these compounds for therapeutic use in pain management (Ukrainets et al., 2014).

Preparation and Biological Properties

Investigations into 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and its derivatives have shown that varying the conditions for alkaline hydrolysis of its methyl ester allows for the successful synthesis of the target acid, its sodium salt, or 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine. This research also examined the thermal stability of these compounds and their biological properties, demonstrating their effectiveness in reducing inflammation and increasing pain thresholds in experimental models, surpassing the effects of some current analgesics (Ukrainets et al., 2018).

Synthesis of Benzothiazine Carboxylates

A method for synthesizing 1,4-benzothiazine carboxylates and converting them into guanidines has been developed, showcasing the broad application of these compounds in medicinal chemistry. This research highlights the efficiency of the synthesis process and the potential of these derivatives for further pharmaceutical development (Jawale et al., 2020).

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

methyl 4-methyl-2,3-dihydro-1,4-benzothiazine-6-carboxylate

InChI

InChI=1S/C11H13NO2S/c1-12-5-6-15-10-4-3-8(7-9(10)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3

InChI Key

IQNAPJUAVHYVQC-UHFFFAOYSA-N

SMILES

CN1CCSC2=C1C=C(C=C2)C(=O)OC

Canonical SMILES

CN1CCSC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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